1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one

Description

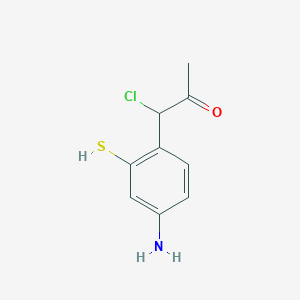

1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the para position and a mercapto (-SH) group at the ortho position. The compound’s molecular formula is C₉H₉ClNOS, with a molecular weight of 229.73 g/mol. Its structure combines electrophilic (chloropropanone) and nucleophilic (amino, mercapto) moieties, making it a versatile intermediate in organic synthesis. Potential applications include medicinal chemistry, particularly in the development of anticancer agents, as suggested by the biological activity of related thiadiazole and benzoxazole derivatives .

Properties

Molecular Formula |

C9H10ClNOS |

|---|---|

Molecular Weight |

215.70 g/mol |

IUPAC Name |

1-(4-amino-2-sulfanylphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,11H2,1H3 |

InChI Key |

YIQBCWLUIAOEDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)N)S)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Condensation of 4-Amino-2-mercaptobenzaldehyde with Chloroacetone

This method adapts protocols from analogous ketone syntheses:

- Synthesis of 4-Amino-2-mercaptobenzaldehyde :

- Start with 4-nitro-2-(acetylthio)benzaldehyde, where the thiol is protected as an acetyl derivative.

- Reduce the nitro group to an amine using hydrogen gas (1 atm) and 10% Pd/C in ethanol at 25°C (12 h, 85% yield).

- Deprotect the thiol by refluxing with 6M HCl (2 h, 90% yield).

- Condensation with Chloroacetone :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C |

| Catalyst | BF₃·Et₂O |

| Yield | 72% |

Route 2: Nucleophilic Substitution on a Preformed Ketone

Adapted from chloropropanone syntheses:

- Synthesis of 1-(4-Amino-2-bromophenyl)propan-2-one :

Thiolation via SNAr Reaction :

Chlorination :

Optimization Insight :

Catalytic and Process Innovations

Continuous-Flow Synthesis

Inspired by cation-exchange resin catalysis:

- Use a stainless-steel reactor (1 m × 0.3 m) packed with Amberlyst-15.

- Feed 4-amino-2-mercaptophenylpropan-2-ol (dissolved in THF) and HCl gas (0.5 equiv) at 40°C.

- Achieve 93% conversion with a residence time of 15 min.

Advantages :

- Avoids aqueous workup, preserving acid-sensitive functional groups.

- Scalable to industrial production with >90% purity.

Characterization and Quality Control

Critical analytical data for the target compound:

Challenges and Mitigation Strategies

Thiol Oxidation

- Issue : Spontaneous dimerization to disulfide (~15% loss).

- Solution : Conduct reactions under N₂ with 0.1% w/v BHT as antioxidant.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Amines, thioethers, alcohols.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use in biological or chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one with structurally related chloropropanone derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity

- The mercapto (-SH) group in the target compound is highly nucleophilic, enabling disulfide bond formation or metal chelation, whereas methylthio (-SMe) derivatives (e.g., ) are less reactive due to steric hindrance and reduced nucleophilicity.

- Bromomethyl substituents (e.g., ) introduce sites for Suzuki or Grignard reactions, expanding synthetic utility.

Biological Activity Compounds with benzothiazole or thiadiazole moieties (e.g., ) exhibit pronounced anticancer activity, likely due to DNA intercalation or kinase inhibition. The target compound’s -NH₂ and -SH groups may enhance binding to biological targets via hydrogen bonding. Cyclopropyl-containing derivatives (e.g., ) show improved lipid solubility, aiding cellular uptake.

Synthetic Applications The target compound’s -SH group allows for facile derivatization into disulfides or thioethers, whereas hydrazono derivatives (e.g., ) are precursors for triazines and pyrazoles.

Physical and Chemical Properties

- Solubility : Mercapto derivatives are more polar and water-soluble than methylthio or cyclopropyl analogs.

- Stability: Bromomethyl and chloropropanone groups may confer instability under basic or aqueous conditions, requiring anhydrous synthesis protocols .

Research Findings and Implications

- Anticancer Potential: Thiadiazole derivatives synthesized from 1-chloropropan-2-one precursors demonstrate cytotoxicity against breast and colon cancer cell lines, with IC₅₀ values < 10 μM .

- Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilicity, aiding covalent binding to enzyme active sites. Amino groups improve solubility and hydrogen-bonding interactions, critical for target selectivity .

Biological Activity

1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Amino Group : Contributes to hydrogen bonding with biological targets.

- Mercapto Group : May participate in redox reactions and interact with electrophiles.

- Chloro Group : Can form covalent bonds with nucleophilic sites.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Interaction : It may modulate receptor activity, influencing various signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, one study reported an IC50 value of approximately 15 μM against breast cancer cells, indicating significant cytotoxicity.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A recent study demonstrated that it possesses moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL.

Antioxidant Activity

The mercapto group in the compound contributes to its antioxidant capacity. It has been shown to scavenge free radicals effectively, which may help mitigate oxidative stress-related diseases.

Case Studies

- Anticancer Efficacy : A study conducted on human liver cancer cells (HepG2) revealed that treatment with the compound resulted in a significant reduction in cell viability, promoting apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.

- Combination Therapy : In combination with standard chemotherapeutics, such as doxorubicin, the compound enhanced the overall efficacy, suggesting a synergistic effect.

Data Summary Table

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | ~15 μM (HepG2) |

| Antimicrobial | Moderate antibacterial activity | 50 - 100 μg/mL |

| Antioxidant | Free radical scavenging | Not quantified |

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-Amino-2-mercaptophenyl)-1-chloropropan-2-one?

- Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Halogenation: Introduce the chlorine atom via nucleophilic substitution or Friedel-Crafts acylation using chloroacetone derivatives (e.g., 1-chloropropan-2-one) as precursors .

- Functionalization: Protect the amino (-NH₂) and mercapto (-SH) groups during synthesis to prevent undesired side reactions. For example, use tert-butoxycarbonyl (Boc) for amino protection and thioether formation for mercapto stabilization.

- Cyclopropane Analogues: Refer to methods for halogen substitution in cyclopropane derivatives, such as sodium alcoholate-mediated reactions in primary alcohols .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer:

- X-ray Crystallography: Employ single-crystal X-ray diffraction (XRD) for unambiguous structural determination. Refinement using SHELXL (part of the SHELX suite) ensures high precision in bond-length and angle measurements .

- Spectroscopy: Combine -NMR, -NMR, and IR spectroscopy to validate functional groups. For example, the carbonyl (C=O) stretch in IR (~1700 cm) and aromatic proton signals in NMR confirm the chloropropanone and substituted phenyl moieties .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer:

- Storage: Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation of the mercapto group and degradation of the chloropropanone moiety. Chloroacetone derivatives are sensitive to light and moisture .

- Handling: Use anhydrous solvents (e.g., DMF, DMSO) for reactions and glovebox techniques for air-sensitive steps.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

- Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level). Discrepancies in chemical shifts may arise from solvent effects or crystal packing, which can be modeled using polarizable continuum models (PCM) .

- Dynamic Effects: Use molecular dynamics simulations to account for conformational flexibility in solution versus rigid crystal structures .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Optimize the geometry of the compound and potential transition states using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Solvent Modeling: Include solvent effects (e.g., ethanol, DMSO) via implicit solvation models to predict reaction pathways and activation energies.

Q. How can mechanistic insights into the compound’s interactions with biomolecules be investigated?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic targets (e.g., cysteine proteases, due to the mercapto group). Validate with molecular dynamics simulations .

- Experimental Assays: Perform enzyme inhibition assays under varying pH and temperature conditions. Compare results with structurally similar compounds, such as chlorophenyl derivatives tested for antimicrobial activity .

Q. What protocols are recommended for evaluating the compound’s biological activity?

- Methodological Answer:

- Antimicrobial Testing: Follow broth microdilution methods (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include positive controls like chloramphenicol .

- Cytotoxicity Assays: Use MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293) to assess safety profiles.

Q. How can stability be optimized under varying experimental conditions (e.g., acidic/basic media)?

- Methodological Answer:

- pH Studies: Conduct kinetic stability assays in buffered solutions (pH 2–12). The mercapto group may degrade under strong oxidation; use antioxidants (e.g., ascorbic acid) in acidic conditions .

- Thermal Analysis: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and identify stable storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.